molecular formula C12H11F3N4O2S2 B4203660 N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B4203660
M. Wt: 364.4 g/mol
InChI Key: WRNLRNLGBOGFJK-UHFFFAOYSA-N
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Description

N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thiazolone core (5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl) linked via a sulfanyl-acetamide bridge to a substituted pyrimidine moiety (4-methyl-6-(trifluoromethyl)pyrimidin-2-yl). The thiazolone ring contributes hydrogen-bonding capabilities due to its oxo group, while the pyrimidine ring’s trifluoromethyl group enhances lipophilicity and metabolic stability.

Synthetic routes for analogous compounds involve nucleophilic substitution reactions between heterocyclic amines and sulfanyl-acetamide intermediates under refluxing conditions (e.g., methanol/hydrazine or ethanol/CS₂/KOH systems) . Crystallographic tools like SHELX and ORTEP-3, widely used for small-molecule structural validation, could aid in confirming its three-dimensional configuration .

Properties

IUPAC Name

N-(5-methyl-4-oxo-1,3-thiazol-2-yl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2S2/c1-5-3-7(12(13,14)15)17-10(16-5)22-4-8(20)18-11-19-9(21)6(2)23-11/h3,6H,4H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNLRNLGBOGFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N=C(S1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Thiazole/Thiadiazole Acetamides

Compound Name Structural Features Key Functional Groups Hypothesized Properties
N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide Thiazolone + pyrimidine + CF₃ Oxo, sulfanyl, trifluoromethyl High lipophilicity, enzyme inhibition
N-(1,3,4-Thiadiazol-2-yl)acetamide Thiadiazole core Acetamide Moderate solubility, low steric hindrance
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole + mercapto Mercapto, acetamide Reactive, metal-binding capability

Pyrimidine- and Triazole-Based Agrochemicals

The target compound’s pyrimidine moiety aligns with pesticidal agents like flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) and oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) (). Key distinctions include:

  • Flumetsulam: A triazolopyrimidine sulfonamide herbicide.
  • Oxadixyl : An oxazolidinyl acetamide fungicide. Its methoxy group and aromatic dimethylphenyl substituents may improve soil persistence compared to the target compound’s methyl-pyrimidine group .

Table 2: Agrochemical Analogs

Compound Name Core Structure Functional Groups Application Advantages
Target Compound Thiazolone + pyrimidine CF₃, sulfanyl Potential herbicide Metabolic stability, lipophilicity
Flumetsulam Triazolopyrimidine Sulfonamide, difluorophenyl Herbicide Strong enzyme inhibition
Oxadixyl Oxazolidinyl + acetamide Methoxy, dimethylphenyl Fungicide Soil persistence

Physicochemical and Stability Profiles

highlights stringent specifications for acetamide analogs, such as water content (<0.5%) and storage in tight containers at room temperature. The target compound’s trifluoromethyl group likely reduces hygroscopicity compared to non-fluorinated analogs, enhancing shelf-life stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

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